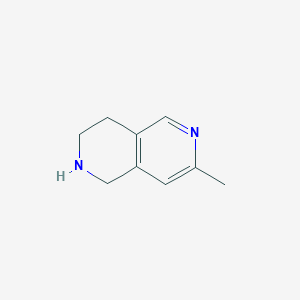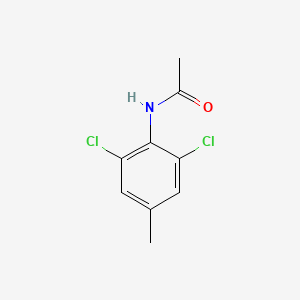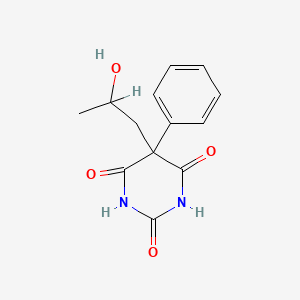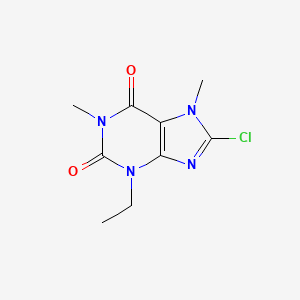
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione is a chemical compound belonging to the purine family It is structurally related to xanthine derivatives, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione typically involves the reaction of 8-chlorotheophylline with iodoethane in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at room temperature for 24 hours. The mixture is then diluted with water, cooled, and the resulting solid is collected by filtration, washed, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other purine derivatives.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in purine metabolism or bind to adenosine receptors, influencing cellular signaling .
Comparaison Avec Des Composés Similaires
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione is similar to other xanthine derivatives, such as:
Theophylline: Known for its bronchodilator effects and used in the treatment of respiratory diseases.
Caffeine: A stimulant commonly found in coffee and tea, known for its central nervous system effects.
Theobromine: Found in cocoa and chocolate, known for its mild stimulant and diuretic effects.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
7468-66-8 |
|---|---|
Formule moléculaire |
C9H11ClN4O2 |
Poids moléculaire |
242.66 g/mol |
Nom IUPAC |
8-chloro-3-ethyl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H11ClN4O2/c1-4-14-6-5(12(2)8(10)11-6)7(15)13(3)9(14)16/h4H2,1-3H3 |
Clé InChI |
NBZUCXMGFZGEHE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


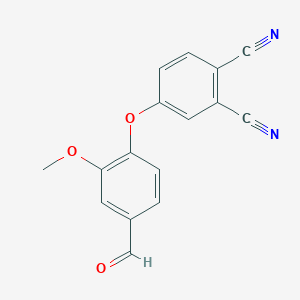
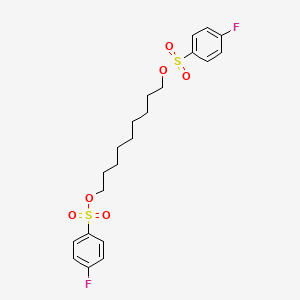

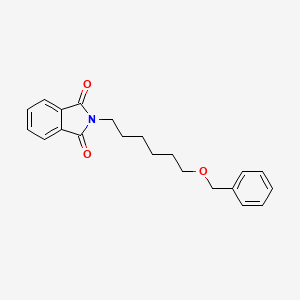
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)
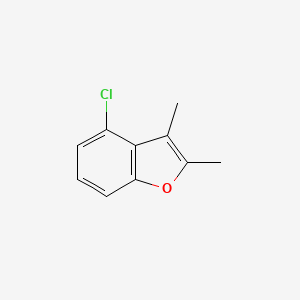
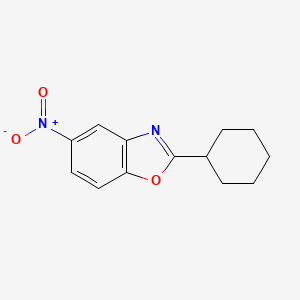
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)
